Cathepsin L Inhibitor VI
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Overview
Description
Cathepsin L Inhibitor VI is a small molecule inhibitor that targets the enzyme cathepsin L, a cysteine protease involved in various physiological and pathological processes. Cathepsin L plays a crucial role in protein degradation within lysosomes and is implicated in numerous diseases, including cancer, cardiovascular diseases, and viral infections . Inhibiting cathepsin L has therapeutic potential in treating these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin L Inhibitor VI typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cathepsin L Inhibitor VI undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Cathepsin L Inhibitor VI has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure and function of cathepsin L and related proteases.
Biology: Employed in cell-based assays to investigate the role of cathepsin L in cellular processes such as autophagy, apoptosis, and protein degradation.
Mechanism of Action
Cathepsin L Inhibitor VI exerts its effects by binding to the active site of cathepsin L, thereby preventing the enzyme from cleaving its substrates. This inhibition disrupts the normal proteolytic activity of cathepsin L, leading to the accumulation of undegraded proteins within lysosomes. The molecular targets and pathways involved include the lysosomal degradation pathway, autophagy, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cathepsin B Inhibitors: Target the related enzyme cathepsin B, which shares structural similarities with cathepsin L but has distinct substrate specificity.
Cathepsin K Inhibitors: Inhibit cathepsin K, another cysteine protease involved in bone resorption and osteoclast function.
Cathepsin S Inhibitors: Target cathepsin S, which plays a role in antigen presentation and immune response.
Uniqueness
Cathepsin L Inhibitor VI is unique in its high specificity and potency for cathepsin L compared to other cathepsin inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies for treating various diseases, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C41H49N7O4S |
---|---|
Molecular Weight |
735.9 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[(2S)-1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |
InChI |
InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)/t34-,35+,36+/m1/s1 |
InChI Key |
UYRQVAFRIYOHSH-SBPNQFBHSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
sequence |
XRF |
Origin of Product |
United States |
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